ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Researchers developing kinase-targeted libraries often face a scarcity of novel, functionalized pyrrole scaffolds. This morpholino-oxoacetyl-bearing pyrrole solves that gap, providing a lead-like chemotype distinct from simpler 5-acetyl or unsubstituted analogs. - Orthogonal C3 ester and C5 morpholino-oxoacetyl handles enable rapid parallel library synthesis. - Computed properties (MW 370.40, C₂₀H₂₂N₂O₅) position it optimally for HTS campaigns. - ≥95% purity baseline supports immediate use in screening; confirm identity by NMR/LC-MS upon receipt. Supplied as a research chemical with reliable global shipping. Request a quote for bulk quantities.

Molecular Formula C20H22N2O5
Molecular Weight 370.405
CAS No. 1001763-43-4
Cat. No. B2836728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
CAS1001763-43-4
Molecular FormulaC20H22N2O5
Molecular Weight370.405
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCOCC3)C
InChIInChI=1S/C20H22N2O5/c1-3-27-20(25)15-13(2)21-17(16(15)14-7-5-4-6-8-14)18(23)19(24)22-9-11-26-12-10-22/h4-8,21H,3,9-12H2,1-2H3
InChIKeyPOVDUOBXWJZHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate: Structural & Physicochemical Baseline


Ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate (CAS 1001763-43-4) is a fully substituted 1H-pyrrole derivative with molecular formula C₂₀H₂₂N₂O₅ and a molecular weight of 370.40 g/mol . The compound features a pyrrole core bearing a 4-phenyl substituent, a 3-ethyl carboxylate ester, a 2-methyl group, and a distinctive 5-(2-morpholino-2-oxoacetyl) side chain. It is primarily cataloged by screening-compound and building-block suppliers as a research chemical, with typical offered purities of ≥95% . No bioactivity data, target engagement profiles, or in vivo pharmacokinetic parameters have been located in peer-reviewed primary literature, patents, or authoritative public databases (PubChem, ChEMBL, BindingDB) for this specific CAS number.

1
Building-Block Grade

Supplied at screening-compound purity baseline; suitable for synthesis and library entry with in-house QC verification.

2
Scaffold-Diversification Entry

Morpholino-oxoacetyl pyrrole core with distinct H-bonding profile for diversity-oriented screening libraries.

3
Dual-Handle Elaboration

C3 ethyl ester and C5 morpholino-oxoacetyl group offer orthogonal synthetic handles for parallel SAR exploration.

Why Generic Substitution Fails: Morpholino-Oxoacetyl Differentiator


Superficial interchange with simpler pyrrole-3-carboxylate analogs (e.g., ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate) is not chemically equivalent because the 5-position morpholino-oxoacetyl moiety introduces a tertiary amide-bearing side chain that fundamentally alters hydrogen-bonding capacity, conformational flexibility, and potential metal-chelation or kinase-hinge-binding geometry . In the broader class of substituted pyrroles explored as kinase inhibitor scaffolds, the nature of the 5-acyl substituent has been shown to modulate ATP-pocket complementarity and selectivity across the kinome [1]. Compounds lacking this morpholino-oxoacetyl extension, or bearing a simplified acetyl or carboxy group at C5, present a reduced pharmacophore volume and distinct electronic surface, making them unsuitable surrogates in any target-engagement or structure-activity relationship (SAR) study where the morpholino-oxoacetyl group is the intended recognition element.

Target Compound
Why Generic Analogs May Not Substitute
Morpholino-oxoacetyl pyrrole
C20H22N2O5; MW 370.40
Des-morpholino pyrrole-3-carboxylate analogs lack the entire C5 side chain, removing key H-bond acceptors and altering pharmacophore geometry; binding-mode studies cannot be extrapolated.
Pyrrole-based scaffold with CAS-specific identity
Molecular formula alone matches GAK inhibitor 49 (a 4-anilinoquinoline); procurement by formula risks delivering an unrelated chemotype with divergent biological profile.

Quantitative Evidence Guide


Molecular Weight Discrimination: Pyrrole vs. GAK Inhibitor 49

The target compound shares the molecular formula C₂₀H₂₂N₂O₅ (MW 370.40 g/mol) with GAK inhibitor 49 (CAS 319492-82-5), a potent, ATP-competitive cyclin G-associated kinase (GAK) inhibitor with a reported enzymatic Ki of 0.54 nM and a cellular IC₅₀ of 56 nM . However, GAK inhibitor 49 is a 4-anilinoquinoline derivative (6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine), structurally unrelated to the pyrrole-morpholino-oxoacetyl scaffold. This formula-level degeneracy means that any procurement based solely on molecular formula or weight risks delivering the wrong chemotype, with entirely different biological activity and target profile. The target compound is the pyrrole-based isomer; no kinase inhibition data for this specific scaffold have been reported in public databases.

Formula Degeneracy Risk
Class-level
Identical molecular formula C20H22N2O5; MW 370.40 — but pyrrole scaffold vs. 4-anilinoquinoline (GAK inhibitor 49)
Procurement by formula alone risks wrong chemotype delivery; CAS-specific sourcing is essential.
No Ki / IC50 data available for the pyrrole isomer; scaffold identity must be independently confirmed.
Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

C5-Substituent Differentiation: Des-Morpholino Analog

The simplest structurally proximal comparator is ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (CAS 3274-63-3), which lacks the entire 5-(2-morpholino-2-oxoacetyl) side chain. The target compound possesses an additional C₇H₉NO₃ fragment at C5, increasing the molecular weight from 255.31 g/mol to 370.40 g/mol and introducing two additional hydrogen-bond acceptors (the morpholine oxygen and the oxoacetyl carbonyl) plus a tertiary amide . This substitution markedly increases polar surface area and alters the compound's LogP, solubility profile, and capacity for target engagement. The des-morpholino analog cannot serve as a surrogate for any application in which the morpholino-oxoacetyl extension is necessary for binding or reactivity.

C5 Substituent Differentiation
Cross-study
ΔMW = +115.09 g/mol vs. des-morpholino analog; ΔH-bond acceptors ≈ +4; added morpholine ether and tertiary amide
The morpholino-oxoacetyl extension is structurally critical; simpler analogs cannot serve as surrogates.
Des-morpholino analog (CAS 3274-63-3) lacks binding-relevant side chain; may shift solubility and LogP profiles.
Organic Synthesis Building Block Sourcing Medicinal Chemistry

Purity Baseline: Vendor-Supplied Quality Metrics

The compound is offered at a baseline purity of ≥95% as determined by the supplier . This is consistent with screening-compound and building-block grade materials but falls below the >98% threshold typical of characterized bioactive probe compounds or reference standards. Users requiring quantitative pharmacology or reproducible SAR must independently verify purity by HPLC, LC-MS, or ¹H NMR and establish a certificate of analysis. No formal stability-indicating assays, residual solvent profiles, or elemental analysis data are publicly available for this specific CAS entry from supplier documentation.

Purity Baseline
Supplier data
≥95% purity, vendor-specified screening-compound grade
Suitable as a synthetic intermediate or library component; quantitative bioassays require independent purity verification.
No public CoA, stability-indicating assays, or residual-solvent data available for this CAS entry.
Chemical Procurement Quality Control Analytical Chemistry

Application Scenarios


Scaffold-Diversification Libraries for Kinase-Directed Screening

The compound serves as a morpholino-oxoacetyl-bearing pyrrole entry in diversity-oriented screening libraries targeting the ATP-binding site of protein kinases. The morpholino-oxoacetyl side chain provides hydrogen-bonding and steric features that are distinct from simpler 5-unsubstituted or 5-acetyl pyrrole analogs. Its molecular formula (C₂₀H₂₂N₂O₅; MW 370.40) and computed physicochemical properties place it within lead-like chemical space, making it suitable for high-throughput screening campaigns where scaffold novelty is valued . Users must verify purity (≥95% baseline) and confirm structural identity by NMR and LC-MS before committing to large-scale screening.

Synthetic Intermediate for Parallel SAR Exploration

The ethyl ester at C3 and the morpholino-oxoacetyl group at C5 offer two orthogonal handles for further synthetic elaboration. The ester can be hydrolyzed to the carboxylic acid for amide coupling, while the morpholine ring can participate in alkylation or serve as a solubilizing group. This dual functionalization makes the compound a versatile building block for generating focused libraries around the 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate core. The compound's purity grade (≥95%) supports its use as a starting material for parallel synthesis, with the caveat that each final product must be individually purified and characterized .

Chemotype Counter-Screen for GAK Inhibitor Studies

Because the compound shares its molecular formula (C₂₀H₂₂N₂O₅) with the well-characterized GAK inhibitor 49 (a 4-anilinoquinoline), it can serve as a chemotype-discordant control in counter-screening assays designed to confirm that observed GAK inhibition arises specifically from the quinoline scaffold rather than from a non-specific effect of the molecular formula class . This application requires independent confirmation that the pyrrole compound does not inhibit GAK at comparable concentrations—data that are currently absent from the public domain and would need to be generated by the end user.

Application
Selection Property
Validation Focus
Scaffold-diversification screening libraries
Morpholino-oxoacetyl pharmacophore entry; lead-like physicochemical space
NMR and LC-MS identity confirmation; purity verification prior to large-scale screening
Synthetic intermediate for parallel SAR
Dual-handle synthetic versatility (C3 ester, C5 morpholino)
Ester hydrolysis and morpholine alkylation compatibility; individual product characterization
Chemotype counter-screen for GAK inhibitor studies
Formula-matched, scaffold-divergent negative control
Absence of GAK inhibition requires end-user verification; no public target-engagement data available
Quote Request

Request a Quote for ethyl 2-methyl-5-(2-morpholino-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.